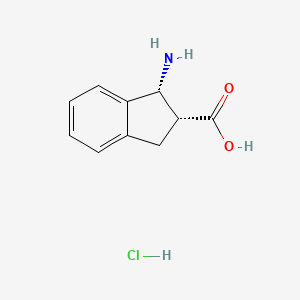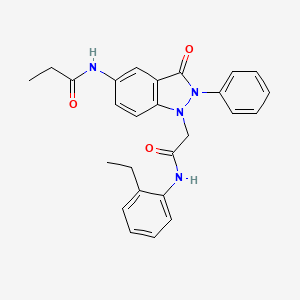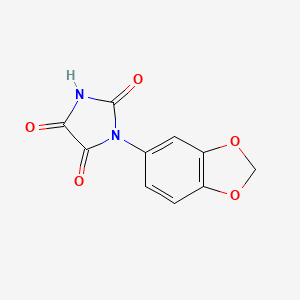
1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C10H6N2O5 and a molecular weight of 234.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature . A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxol ring attached to an imidazolidine-2,4,5-trione ring . The exact structure can be represented by the SMILES string provided in the technical information .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 234.17 and a molecular formula of C10H6N2O5 . It is recommended to store the compound at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Imidazolidinetrionylsaccharin Derivatives : A study by Jung et al. (2003) detailed the synthesis of various imidazolidine-2,4,5-trione derivatives, demonstrating their potential in chemical applications, especially in biological testing such as fungicide, insecticide, and plant response screening (Jung et al., 2003).
Imidazolidine Rings in Pharmacology and Agrochemistry : Lee et al. (2010) identified imidazolidine-2,4,5-trione rings as active components in pharmacological and agrochemical research, emphasizing their synthetic utility (Lee et al., 2010).
Potential Medicinal Applications
Inhibition of Cholinergic Enzymes : Pejchal et al. (2011) synthesized a series of compounds containing an imidazolidine-2,4,5-trione moiety, which showed significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase. These compounds could have potential applications in treating diseases related to cholinergic system dysfunction (Pejchal et al., 2011).
Inhibitors of Human Epoxide Hydrolase : D’yachenko et al. (2017) explored the synthesis of various imidazolidine-2,4,5-triones as inhibitors of human epoxide hydrolase, highlighting their potential as therapeutic agents (D’yachenko et al., 2017).
Radiosensitizing Agents in Cancer Treatment : Reddy et al. (2010) synthesized imidazolidine-2,4-dione derivatives and evaluated them as radiosensitizing agents against cancer cell lines, pointing to their potential use in enhancing the efficacy of radiotherapy (Reddy et al., 2010).
Antibacterial and Antifungal Activities : Ammar et al. (2016) synthesized new derivatives of imidazolidine-2,4-diones and assessed their antibacterial and antifungal activities. The results showed significant activities, indicating their potential as antimicrobial agents (Ammar et al., 2016).
Anticonvulsant Activity : Sadarangani et al. (2012) explored the synthesis of chiral imidazolidine-2,4,5-trione diastereomers and evaluated their anticonvulsant activity, suggesting their potential application in seizure disorders (Sadarangani et al., 2012).
Anticancer Agents : Penthala et al. (2011) synthesized imidazolidin-2,4-dione derivatives and evaluated them as potential anticancer agents. Some compounds showed promising results against various cancer cell lines, indicating their potential for further development as antitumor agents (Penthala et al., 2011).
Schistosomicidal Activity : Albuquerque et al. (2005) investigated the synthesis of thioxo-imidazolidine compounds and evaluated their schistosomicidal activity, demonstrating their potential in treating parasitic infections (Albuquerque et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-8-9(14)12(10(15)11-8)5-1-2-6-7(3-5)17-4-16-6/h1-3H,4H2,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBBGMCJXAASII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)
![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
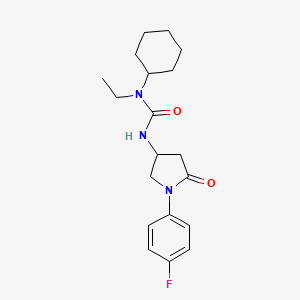

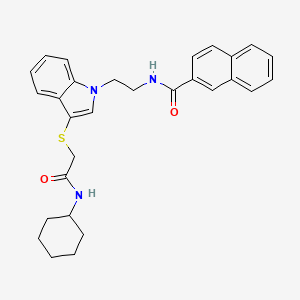
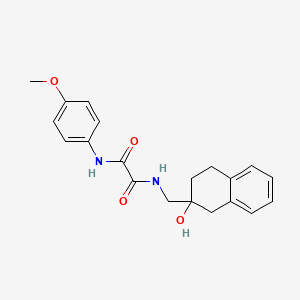
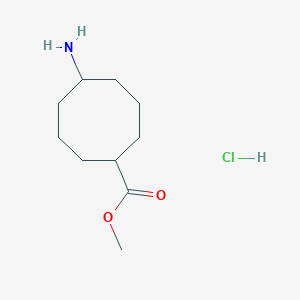
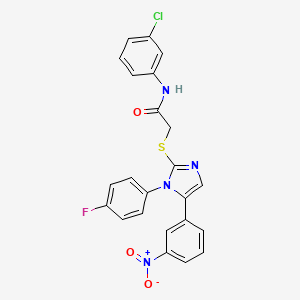
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)

